3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine
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Overview
Description
3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine is a fluorinated heterocyclic compound. Fluorinated compounds are known for their unique properties, such as increased metabolic stability, altered solubility, and enhanced biological activity. These properties make fluorinated compounds valuable in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of heterocyclic compounds using reagents such as Selectfluor in acetonitrile. This method has been shown to improve yields significantly .
Industrial Production Methods
Industrial production of fluorinated compounds often involves large-scale fluorination reactions using environmentally acceptable solvents and auxiliary reagents. The use of transition metal-catalyzed fluorination and electrochemical anodic fluorination are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction can produce fluorinated amines .
Scientific Research Applications
3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and biological activity.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methylphenyl isocyanate
- Fluorinated pyridines
- Fluorinated indazoles
Uniqueness
3-Fluoro-1-(4-methylphenyl)-3-piperidinemethanamine is unique due to its specific structure, which combines a fluorinated aromatic ring with a piperidine moiety. This combination imparts distinct properties, such as enhanced metabolic stability and unique biological activity, making it valuable for various applications .
Properties
CAS No. |
1185749-71-6 |
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Molecular Formula |
C13H19FN2 |
Molecular Weight |
222.30 g/mol |
IUPAC Name |
[3-fluoro-1-(4-methylphenyl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H19FN2/c1-11-3-5-12(6-4-11)16-8-2-7-13(14,9-15)10-16/h3-6H,2,7-10,15H2,1H3 |
InChI Key |
BOMLRPQWWSUOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC(C2)(CN)F |
Origin of Product |
United States |
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